2-Cyano-3-phenyl-2-propenoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-3-phenyl-2-propenoate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with cyanoacetic acid or its esters in the presence of a base such as piperidine . The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the removal of water.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the reaction can be carried out in the presence of a suitable solvent and under controlled temperature and pressure conditions to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-phenyl-2-propenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-cyano-3-phenylpropanoic acid, while reduction can produce 2-amino-3-phenyl-2-propenoate .
Scientific Research Applications
2-Cyano-3-phenyl-2-propenoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-3-phenyl-2-propenoate involves its interaction with specific molecular targets and pathways. For example, the compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds and the modulation of biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyano-3-phenyl-2-propenoate can be compared with other similar compounds, such as:
- Methyl α-cyanocinnamate
- Ethyl α-cyanocinnamate
- Propyl α-cyanocinnamate
These compounds share similar structural features but differ in the ester group attached to the propenoate moiety . The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields .
Properties
Molecular Formula |
C10H6NO2- |
---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
(E)-2-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/p-1/b9-6+ |
InChI Key |
CDUQMGQIHYISOP-RMKNXTFCSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)[O-] |
Origin of Product |
United States |
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